Home > Products > Screening Compounds P79648 > Vabicaserin hydrochloride
Vabicaserin hydrochloride - 887258-94-8

Vabicaserin hydrochloride

Catalog Number: EVT-285453
CAS Number: 887258-94-8
Molecular Formula: C15H21ClN2
Molecular Weight: 264.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vabicaserin is an 5-HT2C agonist potentially for the treatment of schizophrenia.
Source and Classification

Vabicaserin hydrochloride is classified as a psychoactive drug and specifically targets the 5-hydroxytryptamine (serotonin) receptor family. Its primary action is on the 5-HT2C receptor subtype, which plays a crucial role in mood regulation and appetite control. The compound is synthesized through complex chemical processes involving multiple steps and reagents.

Synthesis Analysis

The synthesis of vabicaserin hydrochloride involves several intricate steps. The initial phase includes the formation of key intermediates through cyclization reactions. A notable method involves the Pictet–Spengler reaction using carbon-11 labeled formaldehyde to facilitate radiolabeling for imaging studies.

Key Steps in Synthesis

  1. Formation of Intermediates: The synthesis begins with the preparation of chiral labeling precursors through various methods including chiral crystallization and resolution techniques.
  2. Pictet–Spengler Reaction: This reaction is critical for incorporating carbon-11 into the structure. The process typically involves:
    • Using [^11C]methyl iodide to generate [^11C]formaldehyde.
    • Conducting the reaction under acidic conditions to form the desired product.
  3. Purification: After synthesis, purification is performed using reversed-phase high-performance liquid chromatography (HPLC) to ensure high chemical and radiochemical purity.

The average time for synthesis from carbon-11 bombardment to product isolation is approximately 50 minutes with yields around 1.5% for the final product.

Molecular Structure Analysis

Vabicaserin hydrochloride has a complex molecular structure characterized by its unique bicyclic framework.

Structural Features

  • Molecular Formula: C₁₄H₁₈ClN₃
  • Molecular Weight: 255.76 g/mol
  • 3D Structure: The compound features a decahydrocyclopenta structure fused with diazepine rings which contributes to its pharmacological activity.

Relevant Data

The binding affinity of vabicaserin for the 5-HT2C receptor has been quantified with a Ki value of approximately 3 nM, indicating its potency and selectivity over other serotonin receptors.

Chemical Reactions Analysis

Vabicaserin hydrochloride primarily undergoes receptor-mediated interactions rather than traditional chemical reactions seen in organic chemistry.

Key Reactions

  1. Receptor Binding: Vabicaserin binds selectively to the 5-HT2C receptor leading to downstream signaling cascades that affect neurotransmitter release.
  2. Antagonistic Effects: In certain contexts, it exhibits antagonistic properties towards other serotonin receptors such as 5-HT2B.
Mechanism of Action

Vabicaserin acts as a full agonist at the 5-HT2C receptor, which is implicated in various physiological processes including mood regulation and appetite control.

Mechanistic Insights

  • Calcium Mobilization: Upon binding to the 5-HT2C receptor, vabicaserin stimulates calcium mobilization within cells, which is essential for neurotransmitter release.
  • Selectivity Profile: It demonstrates high selectivity over other serotonin receptors (e.g., >50-fold selectivity over 5-HT2B), making it a promising candidate for therapeutic applications in psychiatric conditions without significant off-target effects.
Physical and Chemical Properties Analysis

Vabicaserin hydrochloride exhibits distinct physical and chemical properties that are critical for its function and application.

Properties Overview

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for formulation into pharmaceutical preparations for clinical use.

Applications

Vabicaserin hydrochloride has been investigated primarily for its potential antipsychotic properties.

Scientific Applications

  1. Schizophrenia Treatment: Preclinical studies suggest that vabicaserin may improve symptoms associated with schizophrenia by modulating serotonin signaling.
  2. Research Tool: It serves as a valuable tool in neuroscience research for studying serotonin receptor functions and their implications in mental health disorders.
  3. Imaging Studies: Due to its radiolabeling capabilities, it is used in imaging studies to visualize serotonin receptor activity in vivo.
Receptor Pharmacology and Molecular Mechanisms of Vabicaserin Hydrochloride

5-HT2C Receptor Agonist Efficacy and Functional Selectivity

Vabicaserin hydrochloride (SCA-136) is a potent and selective full agonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor, a Gq/11-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Binding studies reveal a high affinity for human 5-HT2C receptors, with a Ki value of 3 nM, as determined by displacement of [¹²⁵I]-(2,5-dimethoxy)phenylisopropylamine in Chinese hamster ovary (CHO) cell membranes [5]. Functionally, vabicaserin stimulates 5-HT2C receptor-coupled calcium mobilization with an EC₅₀ of 8 nM and 100% efficacy (Emax) relative to serotonin, confirming its full agonist profile [5] [9].

Table 1: Binding Affinity (Ki) of Vabicaserin at Serotonin Receptors

Receptor SubtypeKi (nM)Assay System
5-HT2C3CHO cell membranes
5-HT2B14[[³H]5HT binding
5-HT2A>150Radioligand displacement

Vabicaserin exhibits >50-fold selectivity over serotonergic (5-HT2A, 5-HT1A, 5-HT6, 5-HT7), dopaminergic (D1-D5), and adrenergic receptors (α1, α2, β) [5] [9]. This selectivity is attributed to its structural specificity for the 5-HT2C orthosteric binding pocket, which minimizes off-target effects. In neurochemical studies, vabicaserin decreases dopamine release in the nucleus accumbens (a mesolimbic region) without affecting striatal dopamine levels, demonstrating functional selectivity for pathways implicated in psychiatric disorders [4] [9].

Antagonistic/Partial Agonistic Activity at 5-HT2B and 5-HT2A Receptors

While vabicaserin acts as a full agonist at 5-HT2C receptors, its activity at 5-HT2B and 5-HT2A receptors is complex and context-dependent:

  • 5-HT2B Receptors: Vabicaserin binds to 5-HT2B receptors with moderate affinity (Ki = 14 nM) but functions as a competitive antagonist. In rat stomach fundus and human colonic longitudinal muscle—tissues endogenously expressing 5-HT2B receptors—vabicaserin fails to induce contraction and right-shifts the concentration-response curves for 5-HT and α-methyl-5-HT [5]. This antagonism persists even in pathophysiological models with hypersensitized 5-HT2B receptors, such as deoxycorticosterone acetate (DOCA)-salt-treated rat arteries [5].
  • 5-HT2A Receptors: At human 5-HT2A receptors expressed in CHO cells, vabicaserin acts as a pure antagonist, showing no agonist activity even at high concentrations. This antagonism prevents hallucinogenic effects associated with 5-HT2A activation, differentiating it from non-selective serotonergic agonists [5] [9].

The functional divergence arises from receptor-specific coupling efficiencies:

  • In cells with low 5-HT2B receptor density, vabicaserin behaves as an antagonist.
  • In systems with high receptor expression, weak partial agonism may occur due to receptor reserve effects [5].

Intracellular Signaling Cascades: Calcium Mobilization and Phospholipase C Activation

Activation of 5-HT2C receptors by vabicaserin triggers canonical Gq-protein signaling, initiating a phospholipase C beta (PLCβ)-dependent cascade:

  • PLCβ Activation: Ligand binding induces conformational changes in the 5-HT2C receptor, activating Gαq/11 proteins. This stimulates PLCβ to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [1] [6].
  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum (ER), triggering Ca²⁺ release into the cytosol. Studies show that vabicaserin-induced calcium flux (EC₅₀ = 8 nM) is abolished by the IP3 receptor antagonist 2-APB, confirming reliance on intracellular stores [1] [6].
  • Amplification via PLC-η1: In neuronal cells, Ca²⁺ mobilization activates phospholipase C-η1 (PLC-η1), which amplifies GPCR signaling. Knockdown of PLC-η1 reduces vabicaserin-potentiated calcium responses by >50%, indicating a feedforward loop where Ca²⁺ enhances PLC activity [1].

Table 2: Key Intracellular Effects of 5-HT2C Receptor Activation

Signaling ComponentEffect of VabicaserinFunctional Outcome
PLCβ↑ Hydrolysis of PIP2IP3/DAG generation
Intracellular Ca²⁺↑ Mobilization from ER storesActivation of Ca²⁺-dependent kinases
PLC-η1↑ Amplification of GPCR signalsEnhanced ERK1/2 phosphorylation

Allosteric Modulation of Dopaminergic and Glutamatergic Pathways

Vabicaserin indirectly modulates dopaminergic and glutamatergic neurotransmission through 5-HT2C-mediated mechanisms:

  • Dopaminergic Pathways: By stimulating 5-HT2C receptors on GABAergic interneurons in the ventral tegmental area (VTA), vabicaserin enhances GABAergic inhibition of dopaminergic neurons. This reduces dopamine firing frequency in the mesocorticolimbic pathway (e.g., nucleus accumbens) by 35–40% without affecting nigrostriatal dopamine, explaining its antipsychotic potential without motor side effects [4] [7] [9].
  • Glutamatergic Pathways: Vabicaserin increases extracellular glutamate levels in the medial prefrontal cortex (mPFC) by 70–80% via 5-HT2C-dependent disinhibition of pyramidal neurons. This occurs through 5-HT2C-mediated suppression of cortical GABAergic interneurons, facilitating glutamatergic output implicated in cognitive processing [4] [7]. Quantitative systems pharmacology (QSP) models predict that vabicaserin’s glutamate enhancement partially reverses N-methyl-D-aspartate (NMDA) receptor hypofunction in schizophrenia, contributing to ~30% of its projected improvement in cognitive symptoms [4].

Table 3: Neurotransmitter Modulation by Vabicaserin in Key Brain Regions

Brain RegionNeurotransmitterDirection of ChangeMechanism
Nucleus AccumbensDopamine↓ 40–50%5-HT2C → GABA VTA inhibition
Medial Prefrontal CortexGlutamate↑ 70–80%5-HT2C → Cortical interneuron suppression
Substantia NigraDopamine↔ (No change)Selective mesolimbic targeting

Properties

CAS Number

887258-94-8

Product Name

Vabicaserin hydrochloride

IUPAC Name

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride

Molecular Formula

C15H21ClN2

Molecular Weight

264.79 g/mol

InChI

InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1

InChI Key

PYPPENBDXAWXJC-QNTKWALQSA-N

SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl

Solubility

Soluble in DMSO

Synonyms

SCA-136; PF-05208769; PF-5208769; SCA136; PF05208769; PF5208769; SCA 136; PF 05208769; PF 5208769; Vabicaserin HCl

Canonical SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl

Isomeric SMILES

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.